molecular formula C21H23N3O3 B11277030 N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11277030
M. Wt: 365.4 g/mol
InChI Key: LAWCHRQYXCFAAC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with appropriate reagents to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Shares the benzylpiperidine moiety but differs in the functional groups attached.

    N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide group instead of the benzoxazine ring.

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its benzoxazine ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C21H23N3O3/c25-20-14-27-19-7-6-16(12-18(19)23-20)21(26)22-17-8-10-24(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,22,26)(H,23,25)

InChI Key

LAWCHRQYXCFAAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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